CRF1 Receptor Binding Potency of the Tetrahydropyrimidobenzimidazole Scaffold vs. the 2-Anilinobenzimidazole Parent
The tetrahydropyrimidobenzimidazole derivative 2a demonstrated an IC50 of 11 nM against the CRF1 receptor, equivalent to the most potent 2-anilinobenzimidazole parent compound 1b (IC50 = 18 nM) [1]. However, the tricyclic scaffold achieves this potency without requiring a 2,4,6-trisubstituted phenyl group, which in the 2-anilinobenzimidazole series is necessary to maintain the active torsional conformation (φ = 45°) [1]. Compound 2a's pre-organized geometry (φ = 48°) reduces the reliance on steric ortho-substituents, broadening the accessible chemical space for further optimization [1].
| Evidence Dimension | CRF1 receptor binding affinity (IC50) and torsional angle (φ) |
|---|---|
| Target Compound Data | Derivative 2a: IC50 = 11 nM; φ = 48° (calculated) |
| Comparator Or Baseline | 2-Anilinobenzimidazole derivative 1b: IC50 = 18 nM; φ = 45°; 2-anilinobenzimidazole derivative 1c: IC50 = 200 nM; φ = 3° |
| Quantified Difference | 2a is as potent as 1b (11 vs 18 nM) but avoids the need for a 2,4,6-trisubstitution pattern; potency is ~18-fold higher than 1c |
| Conditions | [125I]-CRF binding assay using human CRF1 receptor expressed on CHO cell membranes |
Why This Matters
Procurement of this scaffold enables the synthesis of CRF1 antagonists with pre-optimized torsional geometry, eliminating the need for a restrictive 2,4,6-trisubstituted phenyl motif and allowing exploration of diverse substituent patterns for improved pharmacokinetics.
- [1] Kojima T, Mochizuki M, Kono M, et al. Discovery of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles as novel class of corticotropin releasing factor 1 receptor antagonists. Bioorg Med Chem. 2018;26(9):2229-2250. doi:10.1016/j.bmc.2018.01.020 View Source
